Plicamycin

Content Navigation

CAS Number

Product Name

IUPAC Name

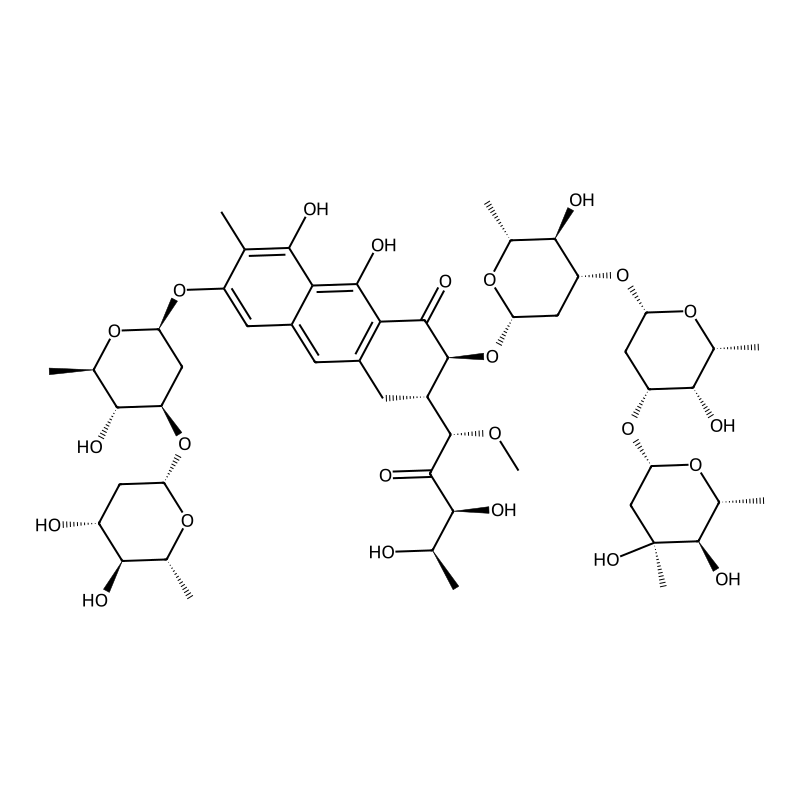

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-tumor Properties

Plicamycin exhibits anti-tumor properties by interfering with DNA replication and transcription in cancer cells. Researchers have investigated its effectiveness against various cancers, including testicular tumors, some types of leukemia, and some solid tumors []. However, its severe side effects limit its clinical use as a cancer treatment [].

Despite limitations, plicamycin remains a valuable research tool for understanding mechanisms of cancer cell growth and death. Studies explore how plicamycin disrupts specific cellular processes crucial for tumor development [].

Studying Angiogenesis

Angiogenesis is the process of new blood vessel formation. Plicamycin disrupts the growth of blood vessels by targeting endothelial cells, the lining of blood vessels. This makes it a valuable tool for researchers studying angiogenesis and its role in various diseases, including cancer and inflammatory conditions [].

Plicamycin can help scientists understand the molecular pathways involved in blood vessel formation and identify potential targets for anti-angiogenic therapies [].

Investigating RNA Polymerase Function

Plicamycin binds to RNA polymerase, an enzyme essential for RNA synthesis. This binding inhibits the production of RNA, a key molecule for protein synthesis and cellular function. Researchers use plicamycin to study the function of RNA polymerase and its role in various biological processes [].

Plicamycin, also known as mithramycin, is an antitumor antibiotic originally isolated from the fermentation products of the bacterium Streptomyces plicatus. This compound has a complex chemical structure with the formula and a molecular weight of approximately 1085.15 g/mol . Plicamycin exhibits unique properties that allow it to bind to DNA, inhibiting RNA synthesis, which contributes to its antineoplastic activity. It is primarily used in the treatment of certain types of cancer and for managing hypercalcemia associated with malignancies .

Plicamycin acts by inhibiting RNA synthesis in cells. It binds to DNA, particularly GC-rich regions, and disrupts the process by which RNA is transcribed from DNA []. This mechanism is thought to be responsible for its anti-cancer effects, as cancer cells rely heavily on RNA production for growth and division [].

Plicamycin's mechanism of action involves the formation of a complex with DNA in the presence of divalent cations like magnesium. This interaction inhibits DNA-dependent RNA synthesis, which is crucial for cell proliferation . The compound's ability to bind to helical double-stranded DNA disrupts normal cellular processes, leading to its antitumor effects. Additionally, plicamycin may lower serum calcium levels by blocking the action of parathyroid hormone on osteoclasts, thereby reducing bone resorption and calcium release into the bloodstream .

The synthesis of plicamycin typically involves fermentation processes using Streptomyces plicatus. The biosynthetic pathway includes several enzymatic reactions that lead to the formation of this complex molecule. While specific synthetic routes in laboratory settings have been explored, natural extraction remains the primary method for obtaining plicamycin due to its intricate structure and biological activity .

Plicamycin is primarily used in oncology for:

- Cancer Treatment: It has been employed in the treatment of testicular cancer and other solid tumors.

- Management of Hypercalcemia: Plicamycin is utilized to lower elevated calcium levels in patients with malignancies .

Despite its efficacy, plicamycin's clinical use has diminished due to its toxicity profile, with newer agents offering similar benefits with fewer side effects.

Plicamycin interacts with various drugs and biological systems. Notably:

- It may enhance the risk of hemorrhage when used concurrently with nonsteroidal anti-inflammatory drugs.

- The compound's hepatotoxicity necessitates careful monitoring of liver function during treatment .

- Studies indicate that plicamycin's interaction with DNA affects multiple cellular pathways, making it a significant focus in cancer research aimed at understanding drug resistance mechanisms in tumor cells .

Plicamycin shares structural and functional similarities with several other compounds. Here are some notable examples:

Plicamycin stands out due to its dual role in both cancer treatment and hypercalcemia management, alongside its unique mechanism involving DNA binding and inhibition of osteoclast activity. Its distinctiveness lies not only in its chemical structure but also in its specific applications within oncology.

Interaction with GC-Rich Promoter Motifs

Plicamycin exhibits exceptional specificity for GC-rich DNA sequences, with studies demonstrating that the compound binds preferentially to regions containing high guanine-cytosine content [1] [2]. The molecular recognition pattern follows a defined sequence requirement, where an X(G/C)(G/C)X motif, where X represents any base, is both necessary and sufficient for plicamycin binding to DNA [3]. This specific recognition pattern explains the compound's selective inhibition of genes with GC-rich promoter regions.

The binding preference for GC-rich promoter motifs has been extensively characterized through DNA footprinting studies, which reveal that plicamycin occupies approximately 4-5 base pairs of GC-rich DNA sequences [4]. The compound demonstrates particular affinity for promoter regions containing multiple contiguous GC base pairs, with the strongest binding occurring at sites containing at least two consecutive GC pairs [5]. This selectivity is crucial for the compound's ability to target specific transcription factors that recognize similar DNA sequences.

Investigations using synthetic oligonucleotides have demonstrated that plicamycin is a potent inhibitor of transcription from GC-rich templates, such as poly(dG-dC), while showing no inhibitory effect on transcription from AT-rich templates like poly(dA-dT) [6]. This selectivity underscores the importance of the GC-rich motif recognition in the compound's mechanism of action.

Structural Basis of DNA Recognition

The structural basis for plicamycin's DNA recognition involves the formation of a divalent metal ion-coordinated dimer that binds within the minor groove of double-stranded DNA [7]. Nuclear magnetic resonance studies have revealed that the magnesium-coordinated plicamycin dimer exhibits a two-fold center of symmetry, with the divalent cation coordinated aglycons positioned opposite central GC base pairs [8]. The aglycon hydroxyl groups at the C8 position form sequence-specific hydrogen bonds with guanine amino protons, providing the molecular basis for GC-rich sequence recognition [8].

The trisaccharide segments of each monomer in the plicamycin dimer adopt extended conformations and are positioned inside the minor groove, directing toward either end of the DNA duplex [8]. This positioning allows the compound to span approximately six base pairs in the minor groove, creating a continuous contact surface with the DNA backbone [8]. The antiparallel alignment of the divalent cation-coordinated monomers results in the formation of a right-handed continuous hexasaccharide domain that facilitates stable DNA binding [8].

Crystallographic studies have further elucidated the molecular details of plicamycin-DNA interactions, revealing that the compound induces local conformational changes in the DNA structure upon binding [9]. The binding process involves a transition from the typical B-form DNA to a more A-like conformation, characterized by a wider minor groove and narrower major groove, which accommodates the bulky plicamycin dimer [7].

Thermodynamics of DNA-Plicamycin Complex Formation

The thermodynamic profile of plicamycin-DNA interaction reveals that the binding process is entropically driven, with positive values for both enthalpy change and entropy change [10] [11]. Isothermal titration calorimetry studies demonstrate that the binding reaction is endothermic, with positive enthalpy values contributing to the overall thermodynamic profile [11]. Despite the unfavorable enthalpy, the large positive entropy change dominates the binding process, resulting in a negative Gibbs free energy and thermodynamically favorable complex formation [11].

The entropic driving force for plicamycin binding is primarily attributed to the hydrophobic transfer of the magnesium-coordinated plicamycin dimer from the aqueous solution to the DNA binding site [10]. This hydrophobic interaction is characteristic of minor groove binding without intercalation, distinguishing plicamycin from DNA intercalating agents [11]. The thermodynamic data indicate that the binding process involves significant desolvation of both the drug and the DNA binding site, contributing to the overall favorable entropy change.

Binding affinity measurements reveal dissociation constants in the range of 19-20 μM for plicamycin and its close analogues, with some structural variants showing reduced affinity [3] [10]. The binding stoichiometry consistently demonstrates a 2:1 drug-to-metal ion ratio, confirming the dimeric nature of the DNA-binding species [7]. These thermodynamic parameters provide crucial insights into the molecular basis of plicamycin's selectivity and potency.

Transcriptional Regulation Mechanisms

Inhibition of RNA Synthesis

Plicamycin demonstrates potent inhibitory effects on RNA synthesis through multiple complementary mechanisms. The compound induces reversible inhibition of cellular RNA synthesis without significantly affecting DNA synthesis, indicating a specific targeting of transcriptional processes [6]. Studies in HL-60 promyelocytic leukemia cells show that exposure to plicamycin at concentrations of 4.6 × 10⁻⁷ M or higher results in up to 85% inhibition of RNA synthesis within 4 hours [6].

The inhibition of RNA synthesis occurs through both transcriptional initiation and elongation mechanisms. Plicamycin interferes with the initiation of RNA synthesis by binding to GC-rich promoter sequences and preventing the formation of transcription initiation complexes [12]. Additionally, the compound creates kinetic blockades to RNA polymerase II elongation, physically impeding the progression of the polymerase along the DNA template [13].

In vitro transcription studies using bacterial RNA polymerase demonstrate that plicamycin inhibits transcription at DNA-to-drug ratios similar to those required for RNA synthesis inhibition in whole cells [6]. The compound shows particular potency against GC-rich templates, with complete inhibition of poly(dG-dC) transcription while having no effect on poly(dA-dT) transcription [6]. This selectivity underscores the importance of GC-rich sequence recognition in the compound's mechanism of RNA synthesis inhibition.

Effects on DNA-Dependent RNA Polymerase

Plicamycin exerts differential effects on RNA polymerase activity depending on the experimental system and target genes. In isolated nuclei, the compound inhibits endogenous RNA synthesis only at high concentrations (greater than 10⁻⁵ M), suggesting that the primary mechanism involves inhibition of transcription initiation rather than direct polymerase inhibition [6]. However, in vitro studies with purified RNA polymerase II demonstrate that plicamycin can directly inhibit polymerase activity through the formation of physical blockades on the DNA template [13].

The compound's effects on RNA polymerase are gene-specific, with particular potency against genes containing GC-rich promoter elements. Studies of c-myc gene transcription reveal that plicamycin inhibits both transcription initiation and elongation, with nuclear run-on assays showing decreased transcription from isolated nuclei treated with the compound [12]. The inhibition occurs through direct interaction with the GC-rich c-myc promoter, preventing the formation of stable transcription initiation complexes [12].

RNA polymerase II sensitivity studies indicate that the enzyme can detect and respond to plicamycin binding in the DNA minor groove through conserved sensor motifs [13]. This detection mechanism allows the polymerase to recognize the presence of the DNA-bound drug and respond appropriately, either by pausing or terminating transcription. The selective nature of this inhibition explains why plicamycin preferentially affects genes with GC-rich regulatory elements while having minimal impact on genes with AT-rich promoters.

Interaction with Transcription Factors

Sp1 and Sp3 Binding Inhibition

Plicamycin exhibits potent and selective inhibition of Sp1 and Sp3 transcription factors, which are members of the specificity protein family that recognize GC-rich DNA sequences [14] [15]. The compound competes directly with these transcription factors for binding to GC-rich promoter elements, with gel mobility shift assays demonstrating that plicamycin at 10 μM concentration inhibits almost completely the formation of Sp1-DNA complexes [2]. The inhibition is competitive in nature, as demonstrated by experiments showing that increasing concentrations of Sp1 expression vectors can overcome plicamycin inhibition at lower drug concentrations [2].

Sp3 transcription factor binding is similarly affected by plicamycin treatment, with the compound showing particular potency against Sp3-dependent transcriptional activation [14]. Studies using reporter gene assays reveal that plicamycin achieves greater than 90% inhibition of Sp1-dependent reporter activity at 100 nM concentration, while also effectively blocking Sp3-mediated transcriptional activation [2]. The dual inhibition of both Sp1 and Sp3 is significant because these transcription factors often work synergistically to regulate gene expression in cancer cells.

The selectivity of plicamycin for Sp family transcription factors is demonstrated by its minimal effects on other transcription factors that do not recognize GC-rich sequences. Reporter assays using responsive elements for AP1, serum response element, peroxisome proliferator-activated receptor response element, and nuclear factor-κB show little or no inhibition by plicamycin compared to the dramatic effects observed with Sp1-responsive elements [2]. This selectivity is crucial for the compound's therapeutic applications, as it allows for targeted inhibition of specific transcriptional pathways.

Displacement of Transcriptional Activators

Plicamycin functions as a transcriptional repressor by physically displacing transcriptional activators from their DNA binding sites. The compound's ability to bind to GC-rich sequences with high affinity allows it to compete effectively with transcription factors that recognize similar DNA motifs [16]. This displacement mechanism has been extensively studied in the context of dihydrofolate reductase gene regulation, where plicamycin binding to GC-rich consensus sequences prevents subsequent Sp1 binding and results in selective inhibition of gene transcription [16].

The displacement of transcriptional activators occurs through a competitive binding mechanism, where plicamycin's high affinity for GC-rich DNA sequences allows it to outcompete transcription factors for binding sites. Studies using DNase protection assays demonstrate that plicamycin binding to GC-rich sequences prevents the formation of transcription factor-DNA complexes, effectively blocking the recruitment of transcriptional machinery to gene promoters [16]. This mechanism explains the compound's ability to selectively inhibit genes with GC-rich regulatory elements.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Plicamycin is of limited value in the treatment of neoplastic disease because of its severe toxicity.

Because of low incidence of testicular tumors (est. to be 1% of all tumors), number of cases evaluated is limited.

It has been beneficial in patients with disseminated testicular carcinomas, especially of the embryonal-cell type, but has been largely superseded by other drug regimens, particularly vinblastine, cisplatin, and bleomycin.

For more Therapeutic Uses (Complete) data for MITHRAMYCIN (12 total), please visit the HSDB record page.

Pharmacology

Plicamycin is an antibiotic isolated from the bacterium Streptomyces plicatus with antineoplastic activity. Plicamycin, also known as mithramycin, binds to the minor groove of DNA at GC-rich sites, resulting in inhibition of RNA synthesis; this agent also inhibits mRNA expression, resulting in a reduction in protein synthesis. In addition, plicamycin may inhibit bone resorption by down regulating transcription of c-src, an oncogene involved in bone metabolism and resorption. (NCI04)

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01D - Cytotoxic antibiotics and related substances

L01DC - Other cytotoxic antibiotics

L01DC02 - Plicamycin

Mechanism of Action

The exact mechanism of action is unknown. However, it has been shown that plicamycin forms a complex with DNA in the presence of magnesium or other divalent cations, thereby inhibiting DNA-dependent or DNA-directed RNA synthesis.

Plicamycin is believed to lower serum calcium concentrations, but the exact mechanism is unknown. It may act by blocking hypercalcemic action of vitamin D or by inhibiting the effect of parathyroid hormone on osteoclasts. Plicamycin's inhibition of DNA-dependent RNA synthesis appears to render osteoclasts unable to fully respond to parathyroid hormone with the biosynthesis necessary for osteolysis.

The aureolic acid antitumor antibiotic mithramycin (MTM) inhibits both cancer growth and bone resorption by cross-linking GC-rich DNA, thus blocking binding of Sp-family transcription factors to gene regulatory elements. Transcription of c-src, a gene implicated in many human cancers and required for osteoclast-dependent bone resorption, is regulated by the binding of Sp factors to specific elements in its promoter. Therefore, this gene represents an important anticancer target and a potential lead target through which MTM displays its so far uncharacterized action against osteoclastic bone resorption. Here we demonstrate, using DNA binding studies, promoter reporter assays, and RT-PCR, that MTM inhibits Sp binding to the c-src promoter region, thereby decreasing its expression in human cancer cells. Furthermore, selected mithramycin analogues, namely, premithramycin B, mithramycin SK, 7-demethylmithramycin, 4E-ketomithramycin, and 4C-ketodemycarosylmithramycin, generated through combinatorial biosynthesis, were compared with MTM for their ability to block Sp binding to the c-src promoter. Although most of the tested compounds lost their ability to bind to the DNA, alteration of the MTM 3-pentyl side chain led to a compound (mithramycin SK) with the same DNA binding specificity but with lower binding affinity than MTM. While this compound was comparable to MTM in promoter reporter, gene expression, and anticancer assays, given its weaker interaction with the DNA, it may be much less toxic than MTM. The results presented here supplement recent findings and, moreover, allow new conclusions to be made regarding both the structure-activity relationships, particularly with respect to the alkyl side chains, and the mechanism of action of aureolic acid drugs.

Mithramycin is an mRNA synthesis inhibitor that has been used to decrease bone resorption in patients with humoral hypercalcemia and Paget's disease. During studies on the mechanism of action of mithramycin it became clear that the compound has a direct inhibitory effect on osteoclastic bone resorption in the in vitro bone slice assay. At concentrations of 0.1 - 100 nM mithramycin directly inhibited osteoclastic bone resorption dose-dependently up to 66 + or - 5% at 100 nM (mean + or - SEM, 3 expts.). Another mRNA synthesis inhibitor, actinomycin D (0.1 - 100 nM) and the protein synthesis inhibitor, cycloheximide (0.1 - 10 M), also dose-dependently inhibited osteoclastic bone resorption by 78 + or - 7% at 100 nM and 76 + or - 7% at 10 M, respectively. Mithramycin and actinomycin D at 100 nM did not affect osteoclast survival on bone slices and were therefore not cytotoxic at the concentrations used. Mithramycin (100 nM) and cycloheximide (10 M) both slightly decreased osteoctast cytoplasmic spreading. Addition of 100 nM mithramycin 6 hr after osteoclast adhesion to bone slices still inhibited subsequent resorption by 50%, indicating a continued but lesser requirement for mRNA synthesis during bone resorption. These results show that 75% of osteoclasts obtained from neonatal rat long bones are activated by adhesion to mineralized bone surfaces and require mRNA and protein synthesis in order to resorb bone in vitro.

For more Mechanism of Action (Complete) data for MITHRAMYCIN (6 total), please visit the HSDB record page.

Pictograms

Irritant

Other CAS

18378-89-7

Absorption Distribution and Excretion

It is not known whether plicamycin is excreted in breast milk.

Duration of action: 7 to 10 days with a single dose.

Time to peak effect: 72 hours with a single dose.

Onset of action: When used for hypercalcemia, a reduction in plasma calcium usually occurs within 24 to 48 hours following administration.

Plicamycin is concentrated in the Kupffer cells of the liver, in renal tubular cells, and along formed bone surfaces. It may localize in areas of active bone resorption. Plicamycin also crosses the blood-brain barrier and enters the cerebrospinal fluid (CSF).

Wikipedia

Drug Warnings

Hemorrhagic syndrome occurs in about 5% of patients who receive no more than 30 ug/kg/day for no more than 10 doses, whereas it is about 12% for higher doses.

BASELINE PLATELET COUNTS, PROTHROMBIN TIME, & BLEEDING TIME SHOULD BE DETERMINED BEFORE THERAPY IS BEGUN. THESE SHOULD BE MONITORED DURING THERAPY & FOR SEVERAL DAYS FOLLOWING LAST DOSE. SIGNIFICANT DECR IN PLATELET COUNT...OR SIGNIFICANT PROLONGATION OF PROTHROMBIN OR BLEEDING TIMES ARE INDICATIONS FOR DISCONTINUING DRUG.

METASTATIC LESIONS IN PATIENTS WITH MIXED PRIMARY TUMORS OF TESTES HAVE BEEN ONLY PARTIALLY REDUCED OR WERE UNAFFECTED... USUALLY, THESE...IDENTIFIED AS TERATOMAS, CHORIOCARCINOMAS, OR SEMINOMAS. USE...IS NOT RECOMMENDED FOR TREATMENT OF METASTASES DUE TO THESE CELL TYPES.

For more Drug Warnings (Complete) data for MITHRAMYCIN (17 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

ELABORATED DURING CULTURE OF SUITABLE STRAIN OF STREPTOMYCES, RECOVERED BY EXTRACTION WITH 1-BUTANOL, & PURIFIED BY CHROMATOGRAPHY. ELUATE CONTAINS MAGNESIUM SALT OF MITHRAMYCIN WHICH YIELDS ANTIBIOTIC ON ACIDIFICATION & ETHYL ACETATE EXTRACTION.

Analytic Laboratory Methods

Storage Conditions

Interactions

Concurrent use /of nonsteroidal anti-inflammatory drugs, aspirin, dextran, dipyridamole, sulfinpyrazone, or valproic acid/ with plicamycin may increase the risk of hemorrhage because of additive or multiple actions, which may decrease the blood-clotting ability, ie, inhibition of platelet aggregation, by these medications and/or plicamycin combined with induction of hypoprothrombinemia by plicamycin and large dose of aspirin; in addition, the gastrointestinal ulcerative or hemorrhagic potential of aspirin, the nonsteroidal anti-inflammatory drugs, or sulfinpyrazone may increase the risk of hemorrhage in plicamycin-treated patients.

Concurrent use /of other bone marrow depressants, hepatotoxic medications, or nephrotoxic medications/ may increase the potential for toxicity.

Concurrent use /of vitamin D, including calcifediol and calcitriol/ may antagonize the effect of plicamycin when used as a calcium antagonist.

Stability Shelf Life

Dates

2: Kennedy BJ, Torkelson JL. Long-term follow-up of stage III testicular carcinoma treated with mithramycin (plicamycin). Med Pediatr Oncol. 1995 May;24(5):327-8. PubMed PMID: 7700186.

3: Wimalawansa SJ. Dramatic response to plicamycin in a patient with severe Paget's disease refractory to calcitonin and pamidronate. Semin Arthritis Rheum. 1994 Feb;23(4):267. PubMed PMID: 8009249.

4: Yamreudeewong W, Henann NE, Fazio A, Rangaraj U. Possible severe thrombocytopenia associated with a single dose of plicamycin. Ann Pharmacother. 1992 Nov;26(11):1369-73. PubMed PMID: 1477439.

5: Thürlimann B, Waldburger R, Senn HJ, Thiébaud D. Plicamycin and pamidronate in symptomatic tumor-related hypercalcemia: a prospective randomized crossover trial. Ann Oncol. 1992 Sep;3(8):619-23. PubMed PMID: 1450043.

6: Fang K, Koller CA, Brown N, Covington W, Lin JR, Ho DH. Determination of plicamycin in plasma by radioimmunoassay. Ther Drug Monit. 1992 Jun;14(3):255-60. PubMed PMID: 1412612.

7: Papineschi F, Carulli G, Petrini M. Plicamycin-hydroxyurea association in chronic granulocytic leukemia and multidrug resistance. Haematologica. 1991 Jul-Aug;76(4):349. PubMed PMID: 1686602.

8: Loughner JE, Olek C. Comment: plicamycin infusion. DICP. 1991 Feb;25(2):215. PubMed PMID: 1829288.

9: Antimi M, Masi M, Delannoy A, Ferrant A, Doyen C, Debusscher L, Delwiche F, Stryckmans P, Papa G. The plicamycin and hydroxyurea combination chemotherapy for chronic granulocytic leukemia in myeloid transformation. Haematologica. 1990 Sep-Oct;75(5):443-6. PubMed PMID: 2151448.

10: Mutch RS, Hutson PR, Lewinsky DB. Plicamycin: bolus or infusion? DICP. 1990 Sep;24(9):885-6. PubMed PMID: 2148046.